Fluorescent brightener 121

Description

Historical Development and Evolution of Fluorescent Brightening Agents

The scientific principle of fluorescence, the emission of light by a substance that has absorbed light, was first described by G.G. Stokes in 1852. culturalheritage.orgsci-hub.se However, its application to whitening wouldn't occur for several decades. In 1929, Paul Krais made a pivotal discovery that the natural substance esculin (B1671248), an extract from horse chestnut bark, could be applied to textiles to produce a brilliant white effect through fluorescence. nih.govculturalheritage.orgsci-hub.se This marked the birth of fluorescent whitening agents (FWAs). nih.gov

The initial natural brighteners like esculin had limitations, including poor lightfastness. culturalheritage.org This spurred research into synthetic alternatives. The 1940s saw major developments, particularly with the synthesis of derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid, which remain the most significant class of FWAs today. nih.gov These synthetic compounds offered improved performance and durability. culturalheritage.org Since the mid-1930s and especially after the 1950s, the use of these "optical brighteners" expanded rapidly beyond textiles into paper products, plastics, and detergents, establishing a new standard for "whiter than white" in consumer and industrial goods. upenn.educulturalheritage.orgresearchgate.net

Research Significance of Fluorescent Brightener 121 within Optical Brighteners

Within the diverse family of optical brighteners, this compound holds particular interest in specific research contexts due to its chemical structure and fluorescent properties. As a pyrazoline-based brightener, it is distinct from the more common stilbene (B7821643) derivatives. dyestuffintermediates.comunishivaji.ac.in Its utility has been explored in fields requiring highly sensitive fluorescent probes.

Detailed research findings have highlighted its application in microbiology and cell biology. For instance, fluorescent brighteners, including those with similar properties to FB 121, have been successfully employed as novel stains for the flow cytometric analysis of microorganisms. researchgate.netdbkgroup.org Flow cytometry is a technique used to rapidly measure the optical properties of individual cells. researchgate.netdbkgroup.org These brighteners serve as effective stains for both vegetative microbial cells and bacterial spores, with ethanol (B145695) pretreatment enhancing the staining process. researchgate.net Under certain conditions, these stains can help discriminate between different types of microorganisms. researchgate.net

Another specific research application involves the study of cellular slime molds. Research has demonstrated that a fluorescent brightener can be used to specifically stain and demonstrate the presence of cellulose (B213188) in these organisms. asm.org The brightener shows a strong affinity for cellulose, a key structural component in the stalks and spores of slime molds, allowing researchers to visualize morphogenesis and cell differentiation. asm.org The staining is rapid and provides high contrast, as the brightener itself does not fluoresce in the saline solution used for mounting, resulting in a dark background. asm.org This application provides a valuable tool for fundamental biological research into cell wall synthesis and organism development.

Furthermore, the general class of 1,3-diphenyl-2-pyrazoline derivatives, to which FB 121 belongs, is recognized for its importance in whitening polyester (B1180765) fibers, a task for which other types of brighteners may be less suitable. unishivaji.ac.in The research into modifying and improving the dispersion of these compounds is ongoing to enhance their effectiveness in plastics and synthetic fibers. unishivaji.ac.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

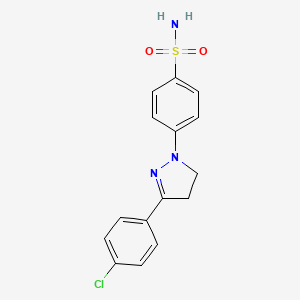

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-12-3-1-11(2-4-12)15-9-10-19(18-15)13-5-7-14(8-6-13)22(17,20)21/h1-8H,9-10H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTHUHAJEZPWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062620 | |

| Record name | Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2744-49-2 | |

| Record name | Blankophor DCB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescent brightener 121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J494GKT53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical Mechanisms of Fluorescent Brightening

Light Absorption and Emission Processes

The fundamental mechanism of a fluorescent brightener involves a three-stage process: absorption of a photon, electronic excitation, and subsequent emission of a photon at a lower energy (longer wavelength).

Fluorescent Brightener 121, a stilbene (B7821643) derivative, is engineered to absorb light energy primarily in the near-UV range of the electromagnetic spectrum, typically between 300 and 400 nanometers (nm). specialchem.comunishivaji.ac.in The maximum absorption for such compounds often occurs between 350-375 nm. unishivaji.ac.in This absorbed energy is not dissipated as heat but is re-emitted as visible light. The emission occurs at a longer wavelength, specifically in the blue region of the visible spectrum, from approximately 400 to 500 nm. specialchem.comchemicalbook.com This emitted blue light counteracts the yellow wavelengths reflected by the substrate, leading to the perception of a brilliant white. chemicalbook.comqizhenmetal.com

| Process | Typical Wavelength Range (nm) | Maximum Wavelength (λmax) (nm) |

|---|---|---|

| UV Light Absorption | 300 - 400 specialchem.com | ~374 henghaopigment.com |

| Visible Light Emission | 400 - 500 specialchem.com | ~434 henghaopigment.com |

The absorption of a UV photon by the this compound molecule triggers the transition of an electron from a stable, low-energy state to a higher-energy, unstable state. In unsaturated organic molecules with conjugated systems, the π-electrons are the ones most easily excited. unishivaji.ac.in The process begins with the molecule in its singlet ground state (S₀). Upon absorbing a photon with the appropriate energy, a π-electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), transitioning the molecule to an excited singlet state (S₁). specialchem.comqizhenmetal.com The extensive system of conjugated π-electrons in the stilbene and benzoxazole (B165842) rings of the molecule lowers the energy required for this transition, placing the absorption band squarely in the UV region. unishivaji.ac.in For the transition to occur, the energy of the illuminating light must precisely match the transition energy of the valence electrons. qizhenmetal.com

The primary competing deactivation routes are:

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ to S₀). This process is essentially a vibrationally-coupled relaxation where the electronic energy is converted into heat. specialchem.com Crystallization or embedding the brightener in a solid polymer matrix can inhibit molecular vibrations and rotations, thus suppressing internal conversion and increasing fluorescence efficiency. researchgate.net

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities, most commonly from the excited singlet state (S₁) to an excited triplet state (T₁). specialchem.comslideshare.net From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower emission process) or non-radiative decay. However, for most optical brighteners, ISC is an undesirable pathway that reduces fluorescence.

The efficiency of fluorescence is determined by the relative rates of these deactivation processes versus the rate of radiative emission. specialchem.com

Fluorescence Enhancement and Quenching Phenomena

The intensity of the light emitted by this compound can be significantly influenced by its molecular environment and concentration.

Fluorescence Enhancement is observed when the brightener is applied to a solid substrate or embedded within a polymer. In such rigid environments, the molecular mobility is restricted. This structural constraint hinders the non-radiative deactivation pathways (like internal conversion and cis-trans isomerization) that are more prevalent in solution. researchgate.net The inhibition of these competing processes leads to a higher fluorescence quantum yield, making the brightening effect more pronounced. researchgate.netslideshare.net

Fluorescence Quenching , the reduction of fluorescence intensity, can occur through several mechanisms:

Concentration Quenching: Using excessive amounts of a brightener can paradoxically decrease the whitening effect. slideshare.net At high concentrations, molecules can form aggregates, which may have different, less efficient emission properties. This can also lead to a "greening" effect, where the emission peak shifts to longer, greenish-blue wavelengths, neutralizing the desired whitening. unishivaji.ac.inslideshare.net

Chemical Quenching: Certain substances can interact with the excited brightener molecule and accept its energy, deactivating it through a non-radiative pathway. For instance, titanium dioxide (TiO₂), a common white pigment, absorbs light in the same UV range as fluorescent whiteners and can diminish their effectiveness. specialchem.com Similarly, the presence of certain metal ions, like Fe(III), can lead to the degradation of stilbene-type brighteners. nih.gov

Photoisomerization: As detailed in the next section, the conversion of the fluorescent trans-isomer to the non-fluorescent cis-isomer is a major intrinsic quenching mechanism for stilbene-type brighteners. scispace.comheraproject.com

Photoisomerization Dynamics and Photochemical Transformations of Stilbene-Type Brighteners

Stilbene-based compounds like this compound can exist in two geometric isomeric forms: trans (E) and cis (Z). wiley-vch.de The trans-isomer is characterized by a planar molecular structure, which allows for an extensive conjugated π-electron system. This planarity is crucial for its strong absorption and intense fluorescence. unishivaji.ac.inwiley-vch.de

In contrast, the cis-isomer is sterically hindered, forcing the aromatic rings out of plane. This disrupts the conjugation, rendering the cis-form essentially non-fluorescent. scispace.comwiley-vch.de Upon exposure to UV light, the fluorescent trans-isomer can absorb a photon and undergo a rotation around the central carbon-carbon double bond, converting it into the non-fluorescent cis-isomer. scispace.comheraproject.com This trans-cis photoisomerization results in a significant loss of fluorescence and is a primary cause of poor light stability in solution. scispace.com

| Solvent | Isomer | Absorption Maxima (λmax) (nm) | Equilibrium Percentage |

|---|---|---|---|

| Aqueous Solution | trans | ~350 | ~55% |

| cis | ~274 | ~45% | |

| Ethanol (B145695) Solution | trans | ~351 | ~28% |

| cis | ~280 | ~72% |

Synthetic Methodologies and Structural Design Principles

Advanced Synthetic Routes for Stilbene-Based Fluorescent Brightener 121 Derivatives

Contrary to what the section title might imply, this compound is not a stilbene-based compound. Instead, its core chemical structure is that of a pyrazoline. dyestuffintermediates.com Therefore, a discussion of synthetic routes for stilbene-based derivatives would not be applicable to this compound. The distinct molecular architecture of pyrazolines necessitates a different synthetic approach, which will be elaborated upon in subsequent sections.

Derivatization Strategies for Tailored Photophysical Properties

The photophysical properties of pyrazoline-based fluorescent brighteners, including this compound, can be strategically modified through derivatization. The core pyrazoline ring and its phenyl substituents are key targets for chemical modification to fine-tune the compound's absorption and emission characteristics.

Alterations to the substitution pattern on the C-3 and C-5 phenyl rings of the pyrazoline structure can significantly influence its optical properties. rsc.org The introduction of electron-donating or electron-withdrawing groups can modulate the electronic charge distribution within the molecule, thereby affecting the energy of the electronic transitions and, consequently, the wavelengths of absorption and fluorescence. For instance, a comparative study of various π-conjugated pyrazoline derivatives has shown that those with electron-donating groups exhibit improved photovoltaic properties, as evidenced by red-shifted absorption spectra and lower HOMO and LUMO energy levels. rsc.org

Furthermore, the incorporation of different heterocyclic terminal groups, such as thiophene, furan, and pyridine, can also induce major effects on the optical properties of compounds with a pyrazoline skeleton. rsc.org These modifications can lead to changes in fluorescence quantum yield and solvatochromic behavior, which is the change in color of a chemical substance depending on the polarity of the solvent. rsc.org

A summary of how different substituents on the phenyl rings of a pyrazoline core can affect its photophysical properties is presented in the table below.

| Substituent Position | Type of Substituent | Effect on Photophysical Properties |

| C-3 Phenyl Ring | Electron-donating group (e.g., -OCH₃) | Potential for red-shift in emission |

| C-5 Phenyl Ring | Electron-withdrawing group (e.g., -NO₂) | Potential for blue-shift in emission |

| N-1 Phenyl Ring | Varies | Can influence charge transfer characteristics |

Chemical Class-Specific Synthesis within Fluorescent Brightening Agents (e.g., Pyrazoline-Type)

The synthesis of pyrazoline-type fluorescent brightening agents, the class to which this compound belongs, is well-established in organic chemistry. A prevalent and classical method involves the condensation reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) reagents. tandfonline.com In this reaction, hydrazones are formed as intermediates, which then undergo cyclization to form the 2-pyrazoline (B94618) ring structure, often in the presence of a suitable cyclizing agent like acetic acid.

The general synthetic scheme for pyrazoline derivatives can be summarized as follows:

Chalcone (B49325) Formation: An appropriately substituted acetophenone (B1666503) reacts with a substituted benzaldehyde (B42025) in the presence of a base (like sodium hydroxide) to form a chalcone, which is an α,β-unsaturated ketone.

Cyclization: The resulting chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent, often with acid catalysis, to yield the final pyrazoline product.

An example of a specific synthesis of a pyrazoline derivative involves refluxing 3-chlorophenyl hydrazine hydrochloride and p-chlorophenyl-1-propenyl ketone in ethanol (B145695). google.com Upon cooling, the 1-(3'-chlorophenyl)-3-(4-chlorophenyl)-5-methyl pyrazoline product crystallizes. google.com

The following table outlines the key reactants and conditions for the synthesis of pyrazoline derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Intermediate | Product Class |

| Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH) | Chalcone | Pyrazoline |

| Chalcone | Hydrazine Derivative | Acid (e.g., Acetic Acid) | Hydrazone | Pyrazoline |

Green Chemistry Principles in Fluorescent Brightener Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoline derivatives to create more environmentally benign processes. These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

Several green synthetic methods for pyrazoline synthesis have been explored:

Microwave Irradiation: This technique utilizes microwave energy to accelerate the reaction, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comiftmuniversity.ac.in For instance, the synthesis of pyrazoline derivatives from chalcones and isonicotinic acid hydrazide can be completed in 3-5 minutes under microwave irradiation. jocpr.comiftmuniversity.ac.in

Ultrasonic Irradiation: The use of ultrasound as an energy source can also promote the synthesis of pyrazoline derivatives, offering another energy-efficient alternative to conventional heating.

Solvent-Free Grinding: A particularly environmentally friendly approach is the solvent-free grinding technique. tandfonline.com This method involves the physical grinding of the reactants (e.g., a 2'-hydroxychalcone (B22705) and hydrazine hydrate) in a mortar and pestle at room temperature, often with a catalytic amount of acetic acid. tandfonline.com This process avoids the use of volatile organic solvents, simplifies the work-up procedure, and can produce high yields of the desired pyrazoline product. tandfonline.com

Use of Greener Catalysts: Research has also focused on employing more environmentally friendly catalysts. For example, tungstate (B81510) sulfuric acid has been proposed as a highly efficient and green solid acid catalyst for pyrazole (B372694) synthesis. rsc.org

A comparison of different synthetic methods for pyrazoline derivatives is provided in the table below.

| Synthetic Method | Key Advantages | Reaction Time |

| Conventional Heating | Well-established | Hours |

| Microwave Irradiation | Rapid, high yield, scalable | Minutes jocpr.comiftmuniversity.ac.in |

| Ultrasonic Irradiation | Energy efficient | Varies |

| Solvent-Free Grinding | Environmentally benign, simple work-up | Minutes tandfonline.com |

Environmental Chemistry and Fate

Environmental Release and Distribution Pathways

The primary routes of entry for Fluorescent Brightener 121 into the environment are through industrial and consumer product discharges.

This compound is released into the environment primarily through wastewater streams originating from its manufacturing and application in industries such as textiles, paper, and detergents. industrialchemicals.gov.auheraproject.com During the manufacturing of products containing FB 121, as well as during their use and subsequent washing, a portion of the brightener is discharged into the sewage system. industrialchemicals.gov.au Consumer products, particularly laundry detergents, contribute significantly to the release of optical brighteners into residential wastewater. heraproject.com This wastewater is typically treated in municipal wastewater treatment plants (WWTPs), which serve as a major conduit for the distribution of these compounds into the environment. heraproject.com

Fluorescent brighteners as a class of compounds exhibit a strong tendency to adsorb to solid materials. usgs.gov While specific data for this compound is limited, the behavior of other optical brighteners provides insight into its likely environmental distribution. A significant portion of fluorescent whitening agents entering WWTPs, estimated to be around 85%, adsorbs to sewage sludge during the treatment process. usgs.gov This high affinity for organic matter suggests that FB 121 will also be largely partitioned to sludge.

Once in the environment, FB 121 is expected to be retained in various environmental compartments. Due to its adsorptive properties, it is likely to accumulate in sediments of receiving water bodies and in soils amended with sewage sludge. The adsorption to textile fibers is a key aspect of its function, and this retention on fabrics can also be a source of gradual release during subsequent washings.

Table 1: Adsorption Coefficients for Fluorescent Brighteners in Environmental Matrices (Note: Specific data for this compound is not available. The following table is a placeholder to illustrate the type of data needed for a complete assessment.)

| Environmental Matrix | Adsorption Coefficient (Koc) | Reference |

| Sewage Sludge | Data not available | |

| River Sediment | Data not available | |

| Agricultural Soil | Data not available | |

| Cotton Fibers | Data not available |

Degradation Kinetics and Mechanisms in Environmental Systems

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photodegradation, biotransformation, and other abiotic reactions.

Table 2: Photodegradation of this compound (Note: Specific experimental data on the photodegradation of this compound is not available. This table is a placeholder.)

| Parameter | Value | Conditions | Reference |

| Half-life in surface water | Data not available | ||

| Identified Photodegradation Metabolites | Data not available |

Studies on various fluorescent whitening agents have generally indicated that they are not readily biodegradable. usgs.gov In the dark, optical brighteners are stable in water, and there is little evidence of significant biodegradation during municipal wastewater treatment. usgs.gov While specific biodegradability data for this compound is lacking, its chemical structure as a pyrazoline derivative suggests a degree of resistance to microbial degradation.

Table 3: Biodegradability of this compound (Note: Specific data from biodegradability tests for this compound is not available. This table is a placeholder.)

| Test Type (e.g., OECD 301B) | Result (% degradation in 28 days) | Classification | Reference |

| Ready Biodegradability | Data not available | Data not available | |

| Inherent Biodegradability | Data not available | Data not available |

Aside from photodegradation, other abiotic processes could potentially contribute to the transformation of this compound in the environment. Based on its chemical structure, hydrolysis is not expected to be a significant degradation pathway. usgs.gov Other potential abiotic reactions in soil and sediment are possible but have not been specifically investigated for this compound.

Environmental Transport and Persistence Assessment of this compound

Long-Range Transport Potential Evaluation

The mobility and transport of these compounds are influenced by their tendency to adsorb to sludge and sediments. For a related group of FWAs, low mobility in soil and sediment has been observed, suggesting they are unlikely to leach significantly from landfill sites or travel long distances through groundwater. industrialchemicals.gov.au While these findings provide some indication, the specific properties of this compound will ultimately determine its potential for long-range transport. A Safety Data Sheet for the compound indicates that data on its mobility in soil is not available. guidechem.com

Field Monitoring Studies in Aquatic and Terrestrial Compartments

Direct field monitoring studies that specifically measure concentrations of this compound in aquatic and terrestrial environments have not been identified in the reviewed literature. Research on the environmental occurrence of FWAs often focuses on more commonly used compounds or the class as a whole.

Mass Balance Analysis in Environmental Systems

A comprehensive mass balance analysis for this compound in environmental systems has not been published. Such an analysis would quantify the input, output, and accumulation of the compound in a defined environmental system, such as a lake or a river basin.

For other FWAs, mass balance studies have provided insights into their environmental fate. For instance, a study on a small eutrophic lake in Switzerland indicated that a significant portion of a different FWA was degraded by photolysis, while other portions were allocated to the sediment or flowed out of the lake. This type of analysis is crucial for understanding the dominant removal pathways and the ultimate fate of these compounds in the environment. The lack of such data for this compound represents a significant knowledge gap in its environmental chemistry.

Data on Environmental Fate of this compound

| Parameter | Finding | Source |

| Persistence and Degradability | No data available | guidechem.com |

| Bioaccumulative Potential | No data available | guidechem.com |

| Mobility in Soil | No data available | guidechem.com |

Ecotoxicological and Human Health Impact Assessment

Aquatic Ecotoxicology

The impact of Fluorescent Brightener 121 on aquatic environments is a key area of its environmental risk assessment. Its effects on microbial populations in wastewater treatment and its toxicity to various aquatic organisms have been evaluated.

Fluorescent Whitening Agents (FWAs) are often considered poorly biodegradable in standard tests. However, this compound has demonstrated significant removal during wastewater treatment processes. In an inherent biodegradation test (OECD 302B), FWA-1 was eliminated by 89.6% within 3 hours, and Dissolved Organic Carbon (DOC) removal reached 98.8% after 21 days nih.gov. This high level of removal is largely attributed to strong adsorption to sewage sludge ieabioenergy.com. Studies on other optical brighteners have shown that their effect on the microbial activity in biological wastewater treatment can vary depending on the specific chemical structure, with some compounds potentially decreasing the respirometric rate of the microorganisms nih.gov.

Table 1: Acute Toxicity of this compound to Fish

| Species | Test Duration (hours) | Endpoint | Result (mg/L) | Reference |

|---|---|---|---|---|

| Brachydanio rerio (Zebra fish) | 96 | LC50 | >319 | nih.gov |

| Leuciscus idus (Ide) | 48 | LC50 | >100 | nih.gov |

| Lepomis macrochirus (Bluegill sunfish) | 96 | LC50 | 32 | nih.gov |

| Salmo gairdnerii (Rainbow trout) | 96 | LC50 | 750 | nih.gov |

Terrestrial Ecotoxicity

The primary route for this compound to enter the terrestrial environment is through the application of sewage sludge to land ieabioenergy.com.

Specific scientific studies on the uptake of this compound from soil by plants and its subsequent effects on plant systems are not extensively available in publicly accessible literature. While general studies on other optical brighteners have suggested a low potential for uptake into crops like corn and soybeans, specific data for FWA-1 is lacking chemicalbook.com. The available terrestrial toxicity data for FWA-1 is limited to studies on soil-dwelling organisms, such as earthworms, where a 14-day LC50 was found to be greater than 1000 mg/kg of soil, indicating low toxicity nih.govguidechem.com.

Mammalian Toxicology and Risk Characterization

The toxicological profile of this compound has been established through a range of studies in animal models.

This compound exhibits low acute toxicity via both oral and dermal routes of exposure nih.gov. It is not classified as an irritant to skin or eyes, nor has it been shown to cause skin sensitization in animal studies or humans nih.gov. Extensive testing has demonstrated that FWA-1 is not genotoxic, either in-vitro or in-vivo, and does not induce tumors in long-term carcinogenicity studies in rats and mice nih.gov.

Furthermore, the compound is not considered to cause reproductive toxicity or have developmental or teratogenic effects nih.gov. In developmental toxicity studies on an analogous compound, C.I. Fluorescent Brightener 220, the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity in rats was 1000 mg/kg body weight/day, and in rabbits, it was 100 mg/kg body weight/day ieabioenergy.comguidechem.com.

The most significant effect noted after repeated, long-term oral administration of FWA-1 to animals was an increase in absolute kidney weights nih.gov. Based on these findings, a systemic No-Observed-Adverse-Effect Level (NOAEL) has been established.

Table 2: Key Toxicological Endpoints for this compound and Analogues

| Endpoint | Species | Value | Reference |

|---|---|---|---|

| Systemic NOAEL (FWA-1) | Animal studies | 524 mg/kg bw/day | nih.gov |

| Maternal & Developmental Toxicity NOAEL (FB-220) | Rat | 1000 mg/kg bw/day | ieabioenergy.comguidechem.com |

| Maternal & Developmental Toxicity NOAEL (FB-220) | Rabbit | 100 mg/kg bw/day | ieabioenergy.comguidechem.com |

| Earthworm LC50 (14-day, FWA-1) | Eisenia fetida | >1000 mg/kg soil | nih.govguidechem.com |

Margin of Exposure (MOE) Analysis for Human Exposure

The Margin of Exposure (MOE) is a critical metric used in risk assessment to characterize the potential health risk from exposure to a substance. It is the ratio of the No-Observed-Adverse-Effect-Level (NOAEL), derived from animal studies, to the estimated human exposure, known as the Systemic Exposure Dose (SED). A higher MOE generally indicates a lower level of concern.

Comprehensive human health risk assessments for stilbene-type fluorescent brighteners have been conducted for compounds like FWA-1 (CAS 16090-02-1). For FWA-1, which is used extensively in household detergents, a systemic NOAEL of 524 mg/kg body weight/day was established based on long-term animal studies. heraproject.com The primary adverse effect noted at higher doses was an increase in kidney weight. heraproject.com

Consumer exposure to FWA-1 occurs through multiple pathways, including indirect skin contact from laundered clothing and potential oral ingestion from residues on washed dishes. The aggregate estimated internal exposure, or SED, for FWA-1 is calculated to be 0.23 mg/kg body weight/day. heraproject.com

Based on these values, the MOE is calculated as follows:

MOE = NOAEL / SED

MOE = 524 mg/kg bw/day / 0.23 mg/kg bw/day = 2278

Table 1: Margin of Exposure (MOE) Calculation for the Representative Stilbene (B7821643) Brightener FWA-1

| Parameter | Value | Unit | Source |

| No-Observed-Adverse-Effect-Level (NOAEL) | 524 | mg/kg bw/day | HERA Report heraproject.com |

| Systemic Exposure Dose (SED) | 0.23 | mg/kg bw/day | HERA Report heraproject.com |

| Margin of Exposure (MOE) | 2278 | - | Calculated |

Investigation of Mutagenicity and Carcinogenicity Potential

The potential for a chemical to cause genetic mutations (mutagenicity) or cancer (carcinogenicity) is a critical aspect of its safety assessment. For stilbene-type optical brighteners, extensive testing on various representative compounds has been conducted.

A safety data sheet for this compound indicates that no data is available for its germ cell mutagenicity or carcinogenicity. guidechem.com However, multiple toxicological studies on other optical brightening agents have consistently shown no evidence of carcinogenicity, mutagenicity, or teratogenicity. debornchem.com

Detailed studies on FWA-1 have shown it to be non-genotoxic in both in-vitro and in-vivo assays and that it does not induce tumors in rats or mice after lifetime oral or dermal exposure. heraproject.com Further supporting this, the parent stilbene compound, 4,4'-diamino-2,2'-stilbene disulfonic acid (DAS), was tested under the U.S. National Toxicology Program (NTP). The study, which involved administering high doses to rats and mice in their feed, found no evidence of a carcinogenic effect, and genotoxicity tests were also negative. bund.de

Concerns have been raised about the structural similarity of stilbenes to diethylstilbestrol (B1670540) (DES), a known carcinogen; however, comprehensive evaluations by multiple international bodies have confirmed that optical brightening agents used in detergents are harmless to humans at prescribed dosages. debornchem.comhufsd.edu

Table 2: Summary of Mutagenicity and Carcinogenicity Findings for Stilbene-Type Brighteners

| Compound/Group | Test Type | Result | Conclusion |

| FWA-1 | In-vitro & In-vivo Genotoxicity | Negative | Not Mutagenic heraproject.com |

| FWA-1 | Lifetime Oral/Dermal Carcinogenicity (Rats, Mice) | Negative | Not Carcinogenic heraproject.com |

| 4,4'-diamino-2,2'-stilbene disulfonic acid (DAS) | NTP Carcinogenicity Study (Rats, Mice) | Negative | Not Carcinogenic bund.de |

| 4,4'-diamino-2,2'-stilbene disulfonic acid (DAS) | Genotoxicity Assays | Negative | Not Mutagenic bund.de |

| Optical Brightening Agents (General) | Multiple Toxicological Studies | Negative | No evidence of carcinogenicity, mutagenicity, or teratogenicity debornchem.com |

Bioaccumulation Potential in Environmental Food Chains

Bioaccumulation is the process by which a substance builds up in an organism from all routes of exposure, including water, food, and sediment. The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment.

The bioaccumulation potential of stilbene-type fluorescent brighteners is considered to be low. An Australian government evaluation of a group of related compounds, including Fluorescent Brightener 71 (a synonym for FWA-1), classified them as "not bioaccumulative (Not B)". industrialchemicals.gov.au This is supported by several lines of evidence.

The bioconcentration factor (BCF), which measures the uptake of a chemical from water, is a key indicator. For organic substances, a BCF value below 2000 typically indicates a low potential for bioaccumulation. nih.gov Experimental studies on FWA-1 in carp (B13450389) determined BCF values in the range of <6.4 to 28, well below the threshold of concern. studylib.net Another study with fish reported a BCF of just 2.4. studylib.netoecd.org

The octanol-water partition coefficient (log Kow or LogP) is used as a screening tool for bioaccumulation potential. A LogP of 3.88 has been predicted for this compound. lookchem.com This value is below the 4.5 threshold where the affinity for lipids becomes a significant concern for bioaccumulation.

Table 3: Environmental Fate and Bioaccumulation Parameters for Stilbene Brighteners

| Parameter | Compound | Value | Significance |

| Bioconcentration Factor (BCF) | FWA-1 | <6.4 - 28 | Low potential to accumulate in fish from water studylib.net |

| Octanol-Water Partition Coefficient (LogP) | This compound | 3.88 (Predicted) | Low lipid affinity, suggesting low bioaccumulation potential lookchem.com |

| Soil Adsorption Coefficient (log Koc) | FWA-1 | 9.98 (Calculated) | Very high sorption to sludge and sediment oecd.org |

| Bioaccumulation Classification | FB-71 Group | Not Bioaccumulative (Not B) | Does not meet regulatory criteria for a bioaccumulative substance industrialchemicals.gov.au |

Advanced Analytical Chemistry and Detection Methodologies

Chromatographic Separation and Detection Methods in Complex Matrices

Chromatographic techniques are essential for separating FB 121 from complex matrices, such as detergents, textiles, or environmental samples, prior to its quantification.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of fluorescent brighteners. newclothmarketonline.com A reversed-phase HPLC (RP-HPLC) setup is typically employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer), is often used to achieve efficient separation of multiple components. nih.govresearchgate.net

Detection Methods:

Diode Array Detector (DAD): A DAD (also known as a Photodiode Array, PDA, detector) acquires the entire UV-Visible spectrum for the eluent at every point in the chromatogram. This provides both quantitative data (from the peak area at a specific wavelength) and qualitative information (from the UV spectrum of the peak), which can be used to confirm the identity and purity of the analyte. For FB 121, monitoring would occur at its λmax (around 370 nm).

Fluorescence Detector (FLD): An FLD offers superior sensitivity and selectivity for fluorescent compounds like FB 121. nih.gov The detector is set to a specific excitation wavelength (λex), and it measures the intensity of the emitted light at a specific emission wavelength (λem). This high degree of specificity significantly reduces interference from non-fluorescent matrix components, allowing for very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 5: Representative HPLC-DAD-FLD Method Parameters for Fluorescent Brightener Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 30% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| DAD Wavelength | 370 nm |

| FLD Excitation (λex) | 370 nm |

| FLD Emission (λem) | 440 nm |

This combination of HPLC with dual DAD and FLD detection provides a robust, sensitive, and reliable method for the routine analysis of Fluorescent Brightener 121 in various and often complex sample matrices.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of fluorescent brighteners. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, achieving faster separations, greater resolution, and improved sensitivity.

A common approach for the analysis of fluorescent brighteners involves a UPLC system equipped with tandem detectors, such as a photodiode array (PDA) detector and a fluorescence (FLR) detector. fda.gov This dual-detector setup provides both the ultraviolet (UV) absorbance spectrum for identity confirmation and the highly sensitive fluorescence response for quantification. The FLR detector is particularly advantageous for fluorescent compounds like FB 121, offering significantly lower detection limits—often by a factor of 10 or more—compared to PDA detection. fda.gov

Method development typically involves a reversed-phase column, such as an Acquity BEH Shield RP18, which is effective for separating polar and nonvolatile compounds. fda.govnewclothmarketonline.com A gradient elution method using a binary mobile phase, commonly consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), allows for the efficient separation of the target analyte from matrix components. fda.gov The high resolving power of UPLC is crucial for separating FB 121 from other structurally similar brighteners or interfering substances that may be present in complex samples. fda.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) fda.gov |

| Mobile Phase A | 10 mM Ammonium Acetate in Water fda.gov |

| Mobile Phase B | Acetonitrile fda.gov |

| Flow Rate | 0.4 mL/min fda.gov |

| Gradient | Gradient elution from 10% B to 100% B fda.gov |

| Fluorescence Detection | Excitation: ~350 nm; Emission: ~430 nm fda.gov |

| PDA Detection | 210-400 nm fda.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Identification and Quantification

For unambiguous identification and highly sensitive quantification, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is the definitive analytical technique. amazonaws.com LC/MS combines the powerful separation capabilities of HPLC or UPLC with the mass-resolving power of a mass spectrometer, providing molecular weight and structural information that is essential for confirming the identity of a specific compound like FB 121.

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, are particularly valuable. They provide highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments. researchgate.net Analyses can be performed in both positive and negative electrospray ionization (ESI) modes to maximize the chances of detecting the analyte and its potential isomers or degradation products. researchgate.net The ability of LC/MS to distinguish between the cis and trans isomers of certain brighteners is a critical parameter for accurate quantification, as isomerization can occur upon exposure to light. researchgate.net

For trace-level quantification in complex biological or environmental matrices, tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.gov In this approach, typically performed on a triple quadrupole mass spectrometer, a specific precursor ion corresponding to FB 121 is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, with method quantitation limits (MQLs) often in the low nanogram-per-milliliter (ng/mL) or even picogram-per-milliliter (pg/mL) range. nih.govnih.gov

Thin Layer Chromatography (TLC) for Screening

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary screening of FB 121. This technique is particularly useful for quality control applications or for quickly assessing the presence of fluorescent brighteners in a large number of samples before committing to more time-consuming and expensive quantitative methods like LC/MS.

The procedure involves spotting a sample extract onto a TLC plate coated with an adsorbent, such as silica (B1680970) gel or a reversed-phase material. The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate via capillary action, it separates the components of the sample based on their differential partitioning between the mobile phase and the stationary phase.

For a fluorescent compound like FB 121, visualization is straightforward. Under a UV lamp, the compound will appear as a distinct, brightly fluorescing spot. jlu.edu.cn The position of the spot, characterized by its retention factor (Rf) value, can be compared to that of a known standard of FB 121 run on the same plate for tentative identification. While TLC is primarily qualitative, semi-quantitative analysis is possible by comparing the size and intensity of the sample spot to those of standards.

Chemometric Approaches for Multivariate Data Analysis

The analysis of fluorescent brighteners in complex samples often yields large and complex datasets, especially when using techniques that generate spectral data, such as excitation-emission matrix (EEM) fluorescence spectroscopy. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools to extract meaningful information from this multivariate data.

One advanced approach involves combining EEM fluorescence spectroscopy with second-order chemometric algorithms like Parallel Factor Analysis (PARAFAC) or Self-weighted Alternating Trilinear Decomposition (SWATLD). researchgate.net This methodology leverages the "second-order advantage," which allows for the accurate quantification of FB 121 even in the presence of unknown, uncalibrated interferences from the sample matrix. researchgate.net

The process involves recording the EEM spectrum of a sample, which is a three-dimensional data array of excitation wavelength, emission wavelength, and fluorescence intensity. The chemometric algorithm then mathematically decomposes this data array into the individual spectral profiles and relative concentrations of the contributing fluorescent components, including the target analyte (FB 121) and interfering substances. researchgate.net This approach can overcome challenges like spectral overlap and background fluorescence, eliminating the need for extensive sample cleanup or separation steps and enabling rapid and selective determination. researchgate.net

Environmental Monitoring and Source Tracking Methodologies

Application as Indicators of Wastewater Contamination

Fluorescent brighteners, including FB 121, are widely used in laundry detergents and paper products. ca.gov Their presence in natural waters is a strong indicator of contamination from human sources, such as failing septic systems, leaking sewer lines, or illicit discharges of domestic wastewater. ca.govvt.edu Because these compounds are designed to be relatively stable and degrade slowly in the absence of light, they serve as effective tracers for wastewater plumes in rivers, lakes, and coastal areas. ca.gov

The primary method for environmental monitoring is fluorometry. Field-portable fluorometers can provide nearly instantaneous detection of fluorescent brighteners in water samples. ca.govvt.edu This allows for the rapid screening of large areas and the real-time tracking of pollution sources. A common procedure involves measuring the initial fluorescence of a water sample, exposing it to UV light for a short period (e.g., 5 minutes), and then remeasuring the fluorescence. A significant reduction in fluorescence (>30%) after UV exposure is a strong indication of the presence of optical brighteners, as they are susceptible to photodegradation, unlike many naturally occurring fluorescent compounds. ca.govusgs.gov

Optimization of Sample Elution and Mitigation of Matrix Interference

Accurate analysis of FB 121 in environmental samples is often complicated by the presence of interfering compounds in the sample matrix. The "matrix effect" refers to the alteration of the analytical signal of the analyte due to co-extracted components, which can cause either signal suppression or enhancement, leading to inaccurate quantification. chromatographyonline.com

Effective sample preparation is the most critical step to mitigate matrix effects. For complex liquid samples, solid-phase extraction (SPE) is a widely used technique. In a study analyzing 13 fluorescent brighteners in human plasma, a highly complex matrix, a specialized SPE sorbent (Captiva EMR-Lipid) was used to selectively remove interfering phospholipids (B1166683) while allowing the target brighteners to be eluted and analyzed by LC-MS/MS. nih.govnih.gov

For water samples, a major source of interference in fluorometric analysis is naturally occurring organic matter, such as humic and fulvic acids, which also fluoresce. usgs.gov Mitigation strategies include:

Instrumental Adjustments: Using narrow-band emission filters on the fluorometer can help reduce the signal from background organic matter. usgs.gov

Selective Extraction: The strong affinity of many fluorescent brighteners for cellulose (B213188) can be exploited. Passing a water sample through a cotton pad or adding cellulose fibers can selectively adsorb the brighteners, separating them from dissolved natural organic matter. usgs.gov

Calibration Strategies: When matrix effects cannot be eliminated through sample cleanup, they can be compensated for during calibration. Methods include using matrix-matched standards, the standard addition method, or, most effectively, the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects. chromatographyonline.comnih.gov

Novel Applications and Material Science Integration

Enhancement of Optical Properties in Polymeric and Cellulose-Based Materials

Fluorescent Brightener 121 is widely integrated into a variety of molded thermoplastics, films, and synthetic fibers to mask natural yellowing and improve the initial color. musechem.comspecialchem.com Its compatibility with numerous polymers makes it a versatile additive during the manufacturing process. additivesforpolymer.com It is effective in a range of plastics, including Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polystyrene (PS), and Acrylonitrile Butadiene Styrene (ABS). echemi.com The brightener is typically added during the thermoplastic molding process, a method known as mass-whitening. additivesforpolymer.com For flexible PVC, it can be dissolved or dispersed into a plasticizer before being incorporated. additivesforpolymer.com The use of this brightener enhances the visual quality of the final products, making them more aesthetically pleasing to consumers. musechem.com

Table 1: Applications of this compound in Polymeric Materials

| Material Type | Specific Polymers | Primary Function |

| Molded Thermoplastics | PE, PP, PVC, PS, ABS | Mask Yellowing, Improve Color |

| Films and Sheets | Various Polymers | Enhance Whiteness and Brightness |

| Synthetic Fibers | Polyester (B1180765), Polyamide | Increase Whiteness and Vibrancy |

| Synthetic Leather | Various Polymers | Improve Initial Color |

In the coatings industry, this compound serves as an additive to improve the whiteness and brightness of paints and lacquers. musechem.comadditivesforpolymer.com The principle of operation involves absorbing UV radiation and emitting blue light, which optically cancels out the yellow tones of the substrate and binder, leading to a cleaner, more brilliant white. raytopoba.com Its addition can supplement or enhance the effect of white pigments like titanium dioxide, often at a much lower concentration, making it a cost-effective solution for achieving superior whiteness. raytopoba.com

In adhesives, particularly those used in packaging and paper bonding, optical brighteners offer functional benefits beyond aesthetics. specialchem.com While they contribute to a brighter and cleaner appearance, their ability to fluoresce under UV light is also utilized for authentication and security purposes. specialchem.com Benzoxazole (B165842) compounds, a class to which some brighteners belong, are noted for offering excellent heat resistance, a valuable property in many adhesive and sealant applications. specialchem.com

The fundamental mechanism by which this compound enhances whiteness is through an optically complementary color effect. chemicalbook.com Substrates like natural fibers and polymers often absorb more light in the blue region of the visible spectrum, giving them a yellowish appearance. specialchem.com The brightener absorbs light in the non-visible UV spectrum (around 300-400 nm) and re-emits it in the visible blue spectrum (around 400-500 nm). chemicalbook.comgoogle.com This emitted blue light compensates for the blue light deficit of the substrate. specialchem.com The result is that the two colors—the substrate's yellow and the emitted blue—add together to produce white, making the material appear whiter and more brilliant. chemicalbook.com This effect also increases the total amount of visible light reflected from the surface, enhancing the perception of brightness. chemicalbook.comspecialchem.com

Advanced Applications in Photopolymerization

Recent research has uncovered novel applications for fluorescent brighteners beyond their traditional role as whitening agents. They have been shown to be effective as photoinitiators in aqueous visible-light photopolymerization, representing a significant advancement in material synthesis. rsc.orgresearchgate.net

Commercial fluorescent brighteners, including styrene-based derivatives, can function as highly effective photoinitiators for the free radical polymerization of acrylates in water-based systems. rsc.orgresearchgate.net This is typically achieved using a two-component photoinitiating system consisting of a catalytic amount of the optical brightener and a diphenyliodonium salt. rsc.orgresearchgate.net These systems are advantageous because they operate under low-intensity visible light, offering a more eco-friendly and safer alternative to traditional UV-curing methods. rsc.org The excellent absorption and fluorescent properties of the brighteners allow them to act as high-performance photoinitiators when combined with a diaryliodonium salt. researchgate.netnih.gov This brightener-initiated photopolymerization can also effectively overcome oxygen inhibition, which is a common challenge in free radical polymerization. researchgate.netresearchgate.net

The photoinitiating systems based on fluorescent brighteners are particularly well-suited for LED-assisted synthesis of hydrogels. rsc.org This method enables the creation of hydrogels, which are crosslinked polymer networks with high water content, using safe and inexpensive LED light sources. rsc.orgresearchgate.net The resulting hydrogels typically exhibit high swelling capability. rsc.org The use of fluorescent brighteners in combination with iodonium salts under visible LED light provides an efficient pathway for fabricating acrylate resins and hydrogel materials for various applications, including waterborne coatings. rsc.orgresearchgate.net This approach is considered a greener and more energy-efficient method for producing polymeric materials. researchgate.net

Table 2: Components of Fluorescent Brightener-Based Photoinitiating Systems

| Component | Role in System | Example |

| Fluorescent Brightener | Photoinitiator / Photosensitizer | Styrene-based, Coumarin-based derivatives |

| Co-initiator | Electron Acceptor / Radical Source | Diphenyliodonium Salt |

| Monomer | Polymerizable Unit | Acrylates |

| Light Source | Energy for Initiation | Visible Light / LED |

Strategies for Overcoming Oxygen Inhibition in Polymerization Processes

Oxygen inhibition is a significant challenge in free-radical photopolymerization, as oxygen can scavenge the initiating radicals, leading to incomplete curing and tacky surfaces. researchgate.netradtech.org This is especially problematic in thin-film applications where oxygen can easily diffuse into the sample from the air-film interface. radtech.org Various physical and chemical strategies have been developed to mitigate this issue. Physical methods include polymerization in an inert nitrogen atmosphere, while chemical approaches often involve the addition of oxygen scavengers to the formulation. researchgate.netradtech.orgtuwien.ac.at

Oxygen scavengers work by reacting with dissolved oxygen, consuming it before it can interfere with the polymerization process. researchgate.net Common scavengers include phosphites, with triethyl phosphite (TEP) being an effective example that can lead to polymerization rates in the air that are comparable to those in a nitrogen atmosphere. radtech.org The mechanism involves the phosphite reacting with peroxy radicals to regenerate active propagating radicals. radtech.org Other strategies include using additives that produce new propagating centers, or employing photosensitized generation of singlet oxygen which is then trapped by selective scavengers like furan and anthracene derivatives. researchgate.net While direct studies detailing the specific use of this compound as a primary oxygen scavenger are not prevalent, optical brighteners can be used in photopolymerization systems. sci-hub.se The efficiency of overcoming oxygen inhibition is influenced by factors such as scavenger concentration, monomer viscosity, light intensity, and sample thickness. researchgate.net

Biological and Biomedical Research Applications

Fluorescent Stains for Microorganisms in Flow Cytometry

Flow cytometry is a powerful technique for the rapid analysis of individual cells, but its application in microbiology has been limited by the small size of microorganisms and the need for bright fluorescent probes. dbkgroup.org UV-excited fluorescent whitening agents, a class to which this compound belongs, have been shown to be effective stains for both vegetative microbial cells and spores of Gram-positive bacteria. dbkgroup.orgresearchgate.net These stains bind to cellular components, allowing for detection and discrimination in a flow cytometer. dbkgroup.orgcsic.es

One notable advantage of using fluorescent brighteners is their ability to stain a wide variety of microorganisms, including bacteria and yeast. researchgate.net The extent of staining can differ between organisms, which provides a basis for discrimination in mixed populations. dbkgroup.org For instance, research using the fluorescent brightener Tinopal CBS-X demonstrated its utility in distinguishing between different types of organisms in a sample. dbkgroup.org The staining process can often be enhanced by pretreating samples with ethanol (B145695), which speeds up the uptake of the dye. dbkgroup.orgresearchgate.net The development of such bright, easy-to-use stains is crucial for advancing the application of flow cytometry in routine microbiological analysis, moving beyond traditional, time-consuming culture-based methods. nih.gov

Table 1: Staining Characteristics of a Fluorescent Brightener (Tinopal CBS-X) on Various Microorganisms

| Microorganism | Staining Intensity | Potential for Discrimination |

|---|---|---|

| Bacillus globigii (spores) | High | Yes, especially after ethanol pretreatment researchgate.net |

| Escherichia coli | Moderate | Yes, differs from other organisms dbkgroup.org |

| Yeast | Variable | Yes, staining extent differs researchgate.net |

| Gram-positive bacteria | Effective | General staining for detection dbkgroup.org |

Enhancement of Baculovirus Infectivity as Bioinsecticides

Baculoviruses are pathogens used as biological insecticides, particularly against lepidopteran pests. nih.gov A significant challenge in their application is achieving effective infection rates. Stilbene-based fluorescent brighteners have been found to dramatically increase the efficacy of these bioinsecticides. nih.govresearchgate.net They enhance the probability of a virus successfully infecting its host by several mechanisms. nih.gov

Research indicates that these optical brighteners can increase the permeability of the peritrophic membrane in the insect's midgut, which normally acts as a barrier to virus particles. nih.gov Furthermore, they have been observed to inhibit the sloughing of infected midgut cells, allowing the virus more time to replicate and establish a systemic infection. usda.gov Studies on a nucleopolyhedrovirus (SfMNPV) in Spodoptera frugiperda showed that the addition of certain brighteners significantly increased the relative potency of the virus, particularly in later larval instars. researchgate.net For example, mixtures of SfMNPV with 0.1% Calcofluor M2R resulted in relative potencies of 2.7, 6.5, and 61.6 in the second, third, and fourth instars, respectively. researchgate.net This enhancement makes virus formulations containing optical brighteners a valuable tool for controlling agricultural pests. researchgate.net

Mechanisms of Apoptosis Inhibition in Virus-Infected Cells

Apoptosis, or programmed cell death, is a natural defense mechanism that host cells can initiate in response to viral infection to limit viral replication and spread. usda.govnih.gov However, many viruses have evolved mechanisms to inhibit this process. nih.gov Research has revealed that fluorescent brighteners can also play a role in suppressing apoptosis in virus-infected cells, thereby enhancing viral pathogenesis. usda.gov

A study on gypsy moth (Lymantria dispar) midgut cells infected with a nucleopolyhedrovirus (LdMNPV) demonstrated this phenomenon. In vitro, the virus typically fails to replicate in these cells and instead induces apoptosis. usda.gov However, when the fluorescent brightener Blankophor P167 was added to the cell cultures, a significant decrease in apoptotic cells was observed. usda.gov This inhibition of apoptosis allowed the virus to replicate productively within the midgut cells. usda.gov It is hypothesized that by blocking the apoptotic pathway, the brightener prevents the premature death and shedding of infected cells, giving the virus sufficient time to complete its replication cycle. usda.gov This anti-apoptotic action, combined with other effects like altering peritrophic membrane integrity, likely contributes to the dramatic improvement in infectivity seen when these compounds are used with baculoviruses. usda.gov

Table 2: Effect of Fluorescent Brightener on Apoptosis in LdMNPV-Infected Midgut Cells

| Treatment | Apoptosis Level (24/48h post-inoculation) | Viral Replication |

|---|---|---|

| Virus only | High | No/Low |

| Virus + 0.01 M Blankophor P167 | Significantly decreased | Productive usda.gov |

Development as Fluorescent Labels for Biomolecules and Biosensors

Fluorescent labels are indispensable tools in molecular biology, medicine, and environmental science for detecting and tracking biomolecules. nih.govrsc.org Small organic molecules are often used as fluorescent probes due to their versatility and minimal interference with biological functions. nih.govrsc.org The core structure of many such fluorophores is a donor-π bridge-acceptor (D-π-A) framework, which is responsible for their fluorescent properties. nih.gov

This compound, as a stilbene (B7821643) derivative, belongs to a class of compounds well-suited for such applications. These labels can be designed to bind to specific biomolecules, such as proteins or nucleic acids, often by reacting with primary amino groups like those found in the amino acid lysine. nih.gov The development of "chameleon labels" that change their color and fluorescence upon binding to a target is an area of active research. nih.gov While the high cost of many commercial fluorescent labels can be a limitation, research into simple and cost-effective synthetic strategies for new fluorophores is ongoing. nih.gov The development of biosensors incorporating fluorescent probes allows for the non-invasive, real-time monitoring of intracellular ion concentrations and protein interactions within living cells. researchgate.net

Theoretical Modeling and Computational Chemistry

Quantum Chemical Approaches to Photophysical Mechanisms and Fluorescence Quantum Yields

The characteristic fluorescence of FB 121 is governed by its electronic structure and the transitions between electronic states upon absorption and emission of light. Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating these photophysical processes.

By solving the Schrödinger equation for the molecule, DFT can be used to determine the optimized ground-state geometry of FB 121. Subsequent TD-DFT calculations can then predict the vertical excitation energies, which correspond to the absorption of light, and the emission energies, which relate to the fluorescence. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer across the molecule.

A critical parameter in characterizing the efficiency of a fluorescent molecule is its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. While experimental determination provides a direct measure of this property, theoretical calculations can offer a deeper understanding of the factors that influence it. The fluorescence quantum yield is related to the rates of radiative (fluorescence) and non-radiative decay from the excited state. Theoretical calculations can estimate these rates, providing a bottom-up prediction of the quantum yield.

For a series of 4,4'-bis-(2-(substituted-styryl))biphenyl derivatives, which includes Fluorescent Brightener 121 (designated as compound 2 in the study), the fluorescence quantum yields have been experimentally determined in N,N-Dimethylformamide (DMF) nih.gov. A comparison of theoretically predicted values with such experimental data is crucial for validating the computational models.

| Compound | Substituent | Experimental Fluorescence Quantum Yield (Φf) in DMF |

| This compound | 2-OCH3 | 0.801 |

This table is based on experimental data from Song et al. (2003) and serves as a benchmark for theoretical predictions.

Theoretical studies on similar stilbene (B7821643) derivatives have shown that the calculated absorption and emission wavelengths are generally in good agreement with experimental values. These studies also reveal how different substituents on the stilbene core can tune the photophysical properties by altering the energies of the frontier molecular orbitals (HOMO and LUMO). For FB 121, the methoxy groups are expected to influence the electronic distribution and thus the fluorescence characteristics.

Molecular Dynamics Simulations of this compound Interactions with Substrates

The effectiveness of this compound as a whitening agent depends on its ability to adsorb onto and interact with the substrate, which is often a polymer like cellulose (B213188) in textiles or paper. Molecular dynamics (MD) simulations can provide an atomistic view of these interactions.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements and interactions to be tracked over time. To simulate the interaction of FB 121 with a substrate, a model system would be constructed containing one or more FB 121 molecules and a representative portion of the substrate surface (e.g., a bundle of cellulose chains).

The simulation would reveal how FB 121 molecules approach and bind to the substrate. Key aspects that can be investigated include:

Adsorption Energy: The strength of the interaction between FB 121 and the substrate can be calculated, indicating the affinity of the brightener for the material.

Binding Orientation: The preferred orientation of the FB 121 molecule on the substrate surface can be determined. This is important as the orientation can affect the efficiency of fluorescence.

Conformational Changes: The simulation can show whether the FB 121 molecule or the substrate undergo any conformational changes upon binding.

Role of Solvent: The influence of the surrounding solvent (e.g., water in a washing process) on the binding process can be explicitly modeled.

By analyzing the simulation trajectories, specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding can be identified. This information is valuable for designing more effective fluorescent brighteners with enhanced substrate affinity.

Computational Prediction of Environmental Fate and Reactivity

The environmental fate of this compound is a significant consideration due to its widespread use. Computational methods can be employed to predict its persistence, potential for degradation, and reactivity in the environment.

One approach is to use Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical models that relate the chemical structure of a molecule to its properties, such as its biodegradability or toxicity. By inputting the structure of FB 121 into a validated QSAR model for fluorescent whitening agents, it is possible to estimate its environmental properties.

Another powerful tool is the use of quantum chemical calculations to determine reactivity descriptors. Parameters such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of electrostatic potential on the molecular surface can provide insights into the molecule's reactivity. For example, sites on the molecule that are susceptible to nucleophilic or electrophilic attack can be identified, which can help in predicting potential degradation pathways.

Regulatory Frameworks and Scientific Assessment

International Guidelines and Programs for Chemical Assessment (e.g., OECD HPV, HERA Project)

Globally, several programs have been established to systematically assess the risks associated with high production volume (HPV) chemicals, a category that often includes fluorescent brighteners due to their widespread use.

The Human and Environmental Risk Assessment (HERA) on ingredients of European household cleaning products was a voluntary initiative by the European chemical industry (represented by A.I.S.E. and CEFIC) to carry out risk assessments of chemicals used in household cleaning products. The HERA project has published detailed risk assessments for several fluorescent whitening agents, including FWA-1 and FWA-5. ecostore.com These assessments provide a comprehensive overview of the substance's lifecycle, from production and use in detergents to its environmental fate and potential effects. For instance, the HERA risk assessment on Fluorescent Brightener FWA-1 concluded it was safe for consumers and that it did not pose a risk to the environment. ecostore.com Although Fluorescent Brightener 121 was not a specific subject of a published HERA assessment, the methodologies and endpoints evaluated in the existing reports for similar compounds illustrate the rigorous scientific process involved.

These international programs provide a foundation for the scientific assessment of fluorescent brighteners by establishing standardized testing protocols and data requirements. The focus is on understanding a chemical's persistence, bioaccumulation, and toxicity (PBT) characteristics. For many stilbene-based brighteners, key assessment points include their low biodegradability, strong adsorption to sewage sludge, and rapid photodegradation in aquatic environments. mst.dk

National and Regional Regulatory Considerations for Use and Discharge

Building on international assessments, national and regional bodies implement specific regulations governing the use and discharge of chemical substances.

In the European Union , the overarching chemical regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) , managed by the European Chemicals Agency (ECHA). Under REACH, manufacturers and importers are required to register substances and provide data on their properties and uses. While specific regulatory decisions under REACH for this compound are not prominently documented, the use of optical brighteners in certain product categories is subject to specific criteria. For example, the EU Ecolabel for laundry detergents prohibits the use of optical brighteners in certified products, reflecting a precautionary approach to minimize the release of these substances into the environment. messefrankfurt.comeuropa.eu This is driven by the fact that many optical brighteners are not readily biodegradable. ecostore.com The general regulation for detergents in the EU also requires the listing of optical brighteners as ingredients. europa.eu

In the United States , the Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA) . The EPA's Safer Choice Program provides a framework for identifying safer chemical ingredients in products, including detergents. This voluntary program has specific criteria for colorants, a category that includes optical brighteners. epa.gov To meet the Safer Choice criteria, a chemical must have low concern for human health and the environment, based on a comprehensive assessment of its toxicological and ecotoxicological properties. epa.gov The program emphasizes low persistence and bioaccumulation potential. epa.gov The use of optical brighteners in paper products, particularly those that come into contact with food, is regulated by the Food and Drug Administration (FDA) to prevent migration into food. 3nh.com

Other jurisdictions, such as Australia and Canada, also have regulatory frameworks for the assessment and management of industrial chemicals, which would apply to fluorescent brighteners. These national regulations often align with the principles of risk assessment established by international bodies like the OECD.

Methodologies for Risk Assessment and Data Evaluation by Regulatory Bodies

The risk assessment of a chemical substance like this compound by regulatory bodies is a structured, multi-step process that combines hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification and Data Requirements: The process begins with the collection of data on the intrinsic properties of the substance. This includes:

Physicochemical properties: such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which help predict the environmental distribution of the substance.

Environmental fate and behavior: including studies on biodegradability (e.g., OECD 301 series for ready biodegradability), potential for bioaccumulation, and abiotic degradation processes like photolysis. mst.dk

Ecotoxicity: assessing the short-term and long-term effects on aquatic organisms (fish, daphnia, algae) and terrestrial organisms.